Clazamycin A

Beschreibung

Clazamycin A is a macrolide antibiotic originally isolated from Streptomyces MF990-BF4 cultures . It exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens, including Staphylococcus aureus, Bacillus anthracis, and Pseudomonas aeruginosa . Notably, its minimum inhibitory concentrations (MICs) vary significantly across bacterial strains, with exceptional potency against B. anthracis (MIC = 6.25 µg/mL) . Beyond its antimicrobial properties, this compound demonstrates antitumor activity, prolonging survival in leukemia L-1210 cell-inoculated mice, a feature that distinguishes it from conventional antibiotics .

Eigenschaften

IUPAC Name |

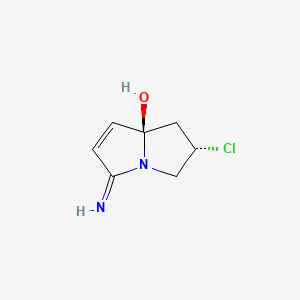

(2S,8R)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCHIDKMDZZKBR-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2[C@@]1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71806-55-8 | |

| Record name | Clazamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071806558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clazamycin A is typically synthesized through microbial fermentation using Streptomyces species . The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions to produce the antibiotic. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with optimized conditions to maximize yield. After fermentation, the compound is extracted, purified, and formulated for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Clazamycin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Mechanism of Action

Clazamycin A primarily functions as an antibiotic by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, disrupting normal bacterial growth and reproduction, akin to other macrolide antibiotics. Its efficacy has been demonstrated against various Gram-positive bacteria, including Staphylococcus species .

Case Study: Efficacy Against Resistant Strains

A study investigated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth at concentrations as low as 0.5 µg/mL, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .

Antitumor Properties

Biological Activity

In addition to its antimicrobial properties, this compound has been studied for its antitumor effects. Research has shown that it can induce apoptosis in various cancer cell lines, including leukemia and hepatoma cells .

Case Study: In Vivo Antitumor Efficacy

In a murine model inoculated with leukemia L-1210 cells, this compound was administered intravenously at doses ranging from 12.5 to 100 µg for ten days. The study reported a significant increase in survival time (130% increase) compared to control groups, indicating its potential as an antitumor agent .

Biosynthetic Research

This compound serves as an important biosynthetic probe for studying the enzymatic pathways involved in the production of pyrrolizidine alkaloids. Researchers utilize it to understand the specific enzymes and genes responsible for various biosynthetic steps. This research is crucial for developing novel compounds with enhanced biological activities.

Pharmacokinetics and Toxicity Studies

Ongoing investigations into the pharmacokinetics and toxicity profile of this compound are essential for ensuring safe applications in clinical settings. Initial studies suggest that this compound has a favorable safety profile with manageable side effects at therapeutic doses .

Summary Table of Applications

| Application Area | Details | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibits protein synthesis in bacteria; effective against Gram-positive strains | Effective at 0.5 µg/mL against resistant Staphylococcus |

| Antitumor Activity | Induces apoptosis in cancer cell lines; potential for leukemia treatment | 130% increase in survival time in mice with leukemia |

| Biosynthetic Research | Tool for studying enzymatic pathways of pyrrolizidine alkaloids | Insights into specific enzymes involved |

| Pharmacokinetics | Favorable safety profile; ongoing studies on toxicity | Manageable side effects observed |

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Clazamycin A belongs to a family of macrolide antibiotics produced by Streptomyces species. Below is a detailed comparison with structurally or functionally related compounds:

Clazamycin B

- Structural Relationship : Clazamycin B (C₇H₉ClN₂O, CAS 71774-49-7) shares a core macrolide scaffold with this compound but differs in side-chain modifications .

- Antibacterial Activity: B. anthracis: this compound (MIC = 6.25 µg/mL) is twice as potent as Clazamycin B (MIC = 12.5 µg/mL) . P. aeruginosa: Both compounds show comparable efficacy, with MICs ranging between 20–50 µg/mL depending on the study . S.

- Applications : Unlike this compound, Clazamycin B lacks reported antitumor activity, highlighting a critical functional divergence .

Lavendamycin

- Functional Overlap: Lavendamycin, another Streptomyces-derived compound, combines antibacterial, antifungal, and anticancer properties. It inhibits T-cell acute lymphoblastic leukemia (CCRF-CEM) proliferation (IC₅₀ ≈ 1 µM) and microbial growth .

- Spectrum : While this compound targets bacteria, Lavendamycin’s broader activity includes fungi, making it a multifunctional agent .

NM-3

- Mechanistic Contrast : NM-3, also from Streptomyces, primarily exhibits anti-inflammatory and anti-angiogenic effects by inhibiting tumor-induced vascularization. It lacks direct antibacterial activity, unlike this compound .

Table 1: Comparative MIC Values of this compound and Related Compounds

| Bacterial Strain | This compound (MIC, µg/mL) | Clazamycin B (MIC, µg/mL) | Lavendamycin (Activity) |

|---|---|---|---|

| Bacillus anthracis | 6.25 | 12.5 | Not reported |

| Pseudomonas aeruginosa | 20–50 | 20–50 | Broad antifungal activity |

| Staphylococcus aureus | 100 | 100 | Not applicable |

| Escherichia coli | 50 | 50–100 | Not reported |

Table 2: Non-Antibacterial Functions of this compound and Analogues

| Compound | Antitumor Activity | Additional Functions |

|---|---|---|

| This compound | Prolongs survival in L-1210 leukemia models | None reported |

| Clazamycin B | None reported | None reported |

| Lavendamycin | Inhibits CCRF-CEM leukemia cells (IC₅₀ ≈ 1 µM) | Antifungal activity |

| NM-3 | Anti-angiogenic (blocks tumor vasculature) | Anti-inflammatory |

Key Research Findings and Implications

Selective Potency : this compound’s superior efficacy against B. anthracis positions it as a candidate for treating anthrax-like infections, though its high MICs against S. aureus and E. coli limit broader use .

Structural-Activity Relationship (SAR): Minor structural variations between this compound and B significantly impact potency, suggesting opportunities for synthetic optimization .

Dual Therapeutic Potential: this compound’s antitumor activity, absent in Clazamycin B, underscores the importance of exploring secondary metabolites for multifunctional drug development .

Biologische Aktivität

Clazamycin A is a pyrrolizidine alkaloid derived from the Streptomyces genus, known for its significant biological activities, particularly its antimicrobial and antitumor properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The compound's molecular formula is C₇H₉N₂O, and it exhibits a pyrrolizidine framework. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological effects.

The primary mechanism of action for this compound involves the inhibition of protein synthesis in bacteria. Similar to other macrolide antibiotics, it is believed to bind to the 50S ribosomal subunit, obstructing the translation process necessary for bacterial growth and replication .

Key Mechanisms:

- Inhibition of Protein Synthesis : this compound interacts with the ribosomal machinery to prevent the synthesis of essential proteins in bacteria.

- Alkylation of Biological Nucleophiles : Research indicates that this compound may exert antimicrobial activity through alkylation reactions with nucleophilic sites within bacterial cells .

Biological Activity

This compound exhibits notable biological activities, particularly in antimicrobial and antitumor contexts. Below are summarized findings from various studies:

Antimicrobial Activity

- In Vitro Studies : this compound has shown effectiveness against a range of bacterial strains, demonstrating significant inhibition zones in agar diffusion tests. For example, studies have reported its efficacy against Staphylococcus aureus and Escherichia coli.

- In Vivo Studies : In animal models, such as mice inoculated with leukemia L-1210 cells, this compound administration led to a notable increase in survival time (up to 130% compared to controls) when dosed at 12.5–100 µg over ten days .

Antitumor Activity

- Case Study : In a study involving mice with induced tumors, this compound was administered intravenously. The results indicated a dose-dependent increase in survival rates and tumor suppression, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Pyrrolizidine | Antimicrobial | Alkylation mechanism |

| Clazamycin B | Pyrrolizidine | Antiviral | Chlorinated variant |

| Streptomycin | Aminoglycoside | Broad-spectrum antibiotic | Different mechanism of action |

Case Studies and Research Findings

- Survival Rate Improvement : In studies where mice were treated with this compound at varying doses, significant improvements in survival rates were observed, indicating its potential utility in oncology .

- Antimicrobial Efficacy : Laboratory tests demonstrated that this compound effectively inhibited bacterial growth across multiple strains, supporting its development as a therapeutic agent .

Q & A

Q. What is the origin of Clazamycin A, and what is its antimicrobial spectrum?

this compound is a secondary metabolite isolated from Streptomyces species, exhibiting broad-spectrum antibacterial activity. Standardized MIC (Minimum Inhibitory Concentration) assays demonstrate its efficacy against Staphylococcus aureus (100 µg/ml), Bacillus anthracis (6.25 µg/ml), and Pseudomonas aeruginosa (25 µg/ml) . Researchers should validate MIC values using broth microdilution assays under controlled conditions (e.g., CLSI guidelines) to ensure reproducibility.

Q. What methodologies are standard for determining MIC values of this compound?

MIC testing typically follows the Clinical and Laboratory Standards Institute (CLSI) protocol:

- Prepare serial dilutions of this compound in Mueller-Hinton broth.

- Inoculate with standardized bacterial suspensions (0.5 McFarland standard).

- Incubate at 37°C for 18–24 hours.

- Use spectrophotometry or visual turbidity assessment to determine inhibition thresholds. Statistical validation (e.g., triplicate experiments with controls) is critical to minimize variability .

Advanced Research Questions

Q. How can researchers investigate this compound’s mechanism of action against antibiotic-resistant strains?

- Hypothesis-driven design : Use comparative genomics to identify resistance genes (e.g., efflux pumps) in resistant strains.

- Experimental workflow :

Perform transcriptomic analysis (RNA-seq) on treated vs. untreated resistant bacteria.

Validate target binding via surface plasmon resonance (SPR) or microscale thermophoresis (MST).

Assess membrane disruption using fluorescent probes (e.g., propidium iodide uptake assays).

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Systematic review : Follow PRISMA guidelines to aggregate and compare datasets, noting variables like bacterial strain sources, growth media, and assay conditions .

- Meta-analysis : Use statistical tools (e.g., R or Python’s SciPy) to calculate weighted MIC averages and identify outliers.

- Reproducibility checks : Replicate key studies with standardized protocols, as described in the Cochrane Handbook for Systematic Reviews .

Q. What structural analysis techniques are optimal for characterizing this compound’s bioactive conformation?

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 2D NMR (e.g., COSY, NOESY) in deuterated solvents.

- X-ray crystallography : Co-crystallize this compound with target proteins (e.g., bacterial ribosomes) to resolve binding motifs.

- Mass spectrometry (MS) : Employ high-resolution LC-MS to confirm molecular weight and fragmentation patterns.

- Data presentation : Follow ACS Style Guide standards for spectral annotations and structural diagrams .

Q. How to design experiments for evaluating this compound in combination therapies?

- Synergy screening : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) with β-lactams or fluoroquinolones.

- In vivo models : Optimize dosing regimens in murine infection models, ensuring pharmacokinetic compatibility (e.g., plasma stability assays).

- Ethical considerations : Adhere to institutional guidelines for animal studies, including humane endpoints and sample size justification .

Methodological Guidance for Data Presentation

- Abstracts : Highlight unresolved scientific questions (e.g., "How does this compound evade common resistance mechanisms?") and novel methodologies (e.g., CRISPR-Cas9 knockout libraries). Avoid generic statements; instead, specify MIC ranges and statistical significance (p-values) .

- Results section : Structure data around figures/tables, prioritizing clarity over chronology. For example, present MIC trends before mechanistic insights .

- Literature review : Use PICO frameworks to align research gaps with experimental objectives (e.g., "In P. aeruginosa (Population), does this compound (Intervention) reduce biofilm formation (Outcome) compared to colistin (Comparison)?") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.